2-Benzyloxyphenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-benzyloxyphenylacetic acid and its derivatives involves complex chemical reactions, including copper-catalyzed oxidative decarboxylative arylation processes. For instance, a Cu(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids and α-hydroxyphenylacetic acids has been developed, showcasing the compound's versatility in synthesis procedures. This reaction proceeds through decarboxylation, C-H bond oxidation, ring-opening, and condensation steps, using dioxygen as the sole terminal oxidant, with yields as high as 95% (Q. Song, Qiang Feng, Mingxin Zhou, 2013).
Molecular Structure Analysis
The molecular structure of 2-benzyloxyphenylacetic acid derivatives, such as benzyl 2-[N-benzyl-N-(p-toluenesulfonyl)amino]-2-phenylacetate, has been determined, showing similarities in geometry where the N atoms and the carboxylic C atoms are sp² hybridized. The detailed molecular geometry facilitates understanding the compound's chemical behavior and reactivity (M. Urtiaga, M. Arriortua, D. Badía, E. Domínguez, A. G. Cameno, X. Solans, 1994).
Chemical Reactions and Properties
2-Benzyloxyphenylacetic acid undergoes various chemical reactions, including visible light-mediated oxidative decarboxylation to generate benzyl radicals, which can then add to electron-deficient alkenes. This showcases the compound's ability to participate in radical-based chemical transformations (Y. Miyake, K. Nakajima, Y. Nishibayashi, 2013).
Physical Properties Analysis
The physical properties of 2-benzyloxyphenylacetic acid and its derivatives are crucial for their application in various fields. However, specific research focusing on the detailed physical properties of this compound was not found in the selected studies, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties of 2-benzyloxyphenylacetic acid derivatives have been explored in the context of their reactivity and potential as intermediates in organic synthesis. For example, the carbonylation of benzyl alcohol and its analogs, catalyzed by palladium complexes, produces phenylacetic acid, demonstrating the compound's reactivity and utility in synthesizing related compounds (Yong‐Shou Lin, A. Yamamoto, 1998).
Scientific Research Applications
2-Benzyloxyphenylacetic acid is a phenolic compound . It has been shown to be an inhibitor of the enzyme borohydride reductase . The model studies on 2-benzyloxyphenylacetic acid were conducted in acidic and alkaline environments .
-
Scientific Field : The study of 2-Benzyloxyphenylacetic acid falls under the field of organic chemistry and biochemistry, particularly in the study of enzyme inhibitors .
2-Benzyloxyphenylacetic acid is a phenolic compound . It has been shown to be an inhibitor of the enzyme borohydride reductase . The model studies on 2-benzyloxyphenylacetic acid were conducted in acidic and alkaline environments .
-
Scientific Field : The study of 2-Benzyloxyphenylacetic acid falls under the field of organic chemistry and biochemistry, particularly in the study of enzyme inhibitors .
2-Benzyloxyphenylacetic acid is a phenolic compound . It has been shown to be an inhibitor of the enzyme borohydride reductase . The model studies on 2-benzyloxyphenylacetic acid were conducted in acidic and alkaline environments .
properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYKRBZHJFJOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334191 | |
Record name | 2-Benzyloxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxyphenylacetic acid | |
CAS RN |
22047-88-7 | |
Record name | 2-(Benzyloxy)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22047-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Benzyloxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.